![molecular formula C14H8N4 B3060741 喹喔啉[2,3-c]苯并喹啉 CAS No. 75608-87-6](/img/structure/B3060741.png)

喹喔啉[2,3-c]苯并喹啉

描述

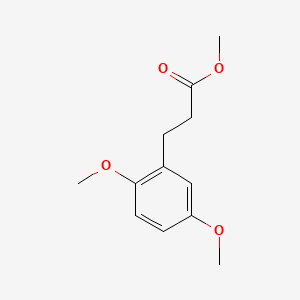

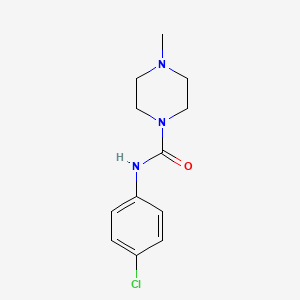

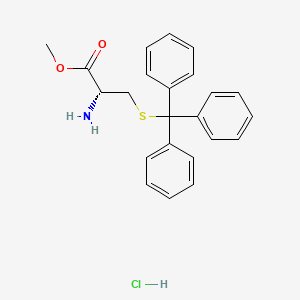

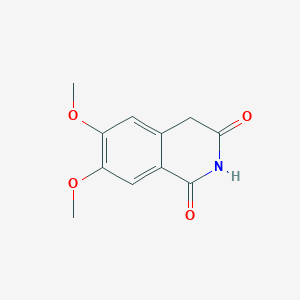

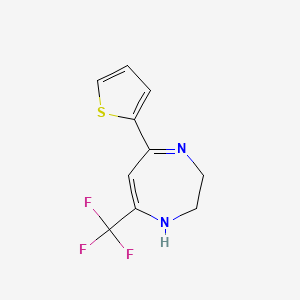

Quinoxalino[2,3-c]cinnoline is a heterocyclic compound with the molecular formula C14H8N4 . It contains a total of 29 bonds, including 21 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 Pyridazine .

Synthesis Analysis

The synthesis of quinoxalino[2,3-c]cinnoline and similar compounds has been a subject of extensive research. A versatile synthesis method involves the base-catalysed condensation of 2-amino-2′-nitrobiaryls . Another approach involves the use of Suzuki coupling, base-catalysed cyclisation, and deoxygenation . These methods have been used to prepare a variety of 3,4-fused cinnolines .Molecular Structure Analysis

The molecular structure of quinoxalino[2,3-c]cinnoline is characterized by a complex ring system. It contains a total of 29 bonds, including 21 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 Pyridazine .Chemical Reactions Analysis

Quinoxalino[2,3-c]cinnoline and similar compounds have been used as intermediates in various chemical reactions. For instance, they have been used in the synthesis of diverse 3,4-fused cinnolines via the base-catalysed condensation of 2-amino-2′-nitrobiaryls .科学研究应用

烷氧基化和缩醛形成

喹喔啉[2,3-c]苯并喹啉衍生物可以进行烷氧基化反应,形成缩醛和缩醛。这个过程涉及甲基取代的喹喔啉[2,3-c]苯并喹啉的烷氧基化,并以高产率生成产物。这些反应背后的机制涉及不寻常的贝鲁特反应和环化,因其在有机合成中的潜在应用而受到关注 (Haddadin 等,2011)。

卤代过程

喹喔啉[2,3-c]苯并喹啉化合物也与氢卤酸发生卤代反应,生成各种新型卤代产物。这些反应因其独特的机制和在卤代有机化合物合成中的潜在应用而受到研究 (Glidewell 等,1987)。

环化反应

某些前体的环化,例如邻乙酰氨基-N-(邻硝基亚苄基)苯胺与氰化钾,可以导致喹喔啉[2,3-c]苯并喹啉的形成。这个过程因其在合成具有特定取代模式的杂环化合物中的潜在应用而受到关注 (Shepherd & Smith, 1987)。

稠合苯并喹啉的合成

已经开发出一种多功能的合成路线来创建不同的稠合苯并喹啉,包括喹喔啉[6,7-c]苯并喹啉。这种合成方法涉及 Suzuki 偶联和碱催化的环化,扩展了苯并喹啉衍生物的范围 (Slevin 等,2007)。

生物活性

喹喔啉[2,3-c]苯并喹啉和相关化合物因其广泛的生物活性而受到研究,包括抗炎、抗菌和潜在的抗癌特性。这些研究有助于理解这些化合物的治疗潜力 (Sony 等,2018)。

未来方向

Research on quinoxalino[2,3-c]cinnoline and similar compounds is ongoing, with recent advances in the transition metal-catalyzed synthesis of quinoxalines . These compounds have emerged as important chemical moieties, demonstrating a wide range of physicochemical and biological activities . Future research will likely continue to explore novel synthetic strategies and applications of these compounds .

属性

IUPAC Name |

cinnolino[4,3-b]quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4/c1-2-6-10-9(5-1)13-14(18-17-10)16-12-8-4-3-7-11(12)15-13/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVIPBFFRIJDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363360 | |

| Record name | quinoxalino[2,3-c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75608-87-6 | |

| Record name | quinoxalino[2,3-c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to quinoxalino[2,3-c]cinnolines?

A1: Quinoxalino[2,3-c]cinnolines can be synthesized through several methods. One approach involves the cyanide-induced cyclization of o-acetamido-N-(o-nitrobenzylidene)anilines. [, , ] This method, often employing potassium cyanide in methanol, offers a straightforward route to these compounds with defined substitution patterns. [, , ] Another method utilizes the Beirut reaction between benzofurazan oxides and 2-nitrobenzylcyanides, leading to the formation of 2-amino-3-(2-nitrophenyl)quinoxalines, which can then be cyclized to yield the desired quinoxalino[2,3-c]cinnolines. []

Q2: Can you explain the unique halogenation reactions observed in quinoxalino[2,3-c]cinnolines?

A2: Quinoxalino[2,3-c]cinnolines exhibit an interesting behavior towards halogenation. When reacted with hydrogen chloride or bromide in chloroform, they undergo halogenation primarily at the C-10 position. [, , , ] This selectivity is attributed to the initial protonation of the molecule at the N-12 position, which directs the subsequent electrophilic attack of the halogen to C-10. [, , , ] The presence of substituents at C-1 can influence the reaction rate and yield, highlighting the role of electronic and steric factors in these reactions. [, ]

Q3: How does the alkoxylation reaction proceed in methyl-substituted quinoxalino[2,3-c]cinnolines?

A3: Methyl groups in specific positions on the quinoxalino[2,3-c]cinnoline scaffold offer interesting reactivity. These methyl groups can undergo alkoxylation, forming acetals and orthoesters. [, ] This reaction highlights the ability to further functionalize the quinoxalino[2,3-c]cinnoline core, potentially leading to diverse derivatives. [, ]

Q4: Have any computational studies been performed on quinoxalino[2,3-c]cinnolines?

A4: While experimental studies provide valuable insights into the reactivity and properties of quinoxalino[2,3-c]cinnolines, computational chemistry can complement these findings by offering a theoretical understanding. Molecular modeling and calculations, such as MNDO calculations, have been employed to investigate the mechanisms of halogenation in these compounds. [] These computational approaches hold potential for further exploration of their reactivity, properties, and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B3060660.png)

![N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide](/img/structure/B3060661.png)

![7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B3060671.png)

![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)